N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the reaction of 5-(isopentylthio)-1,3,4-oxadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for purification and isolation of the product can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The isopentylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
N-((5-(isopentylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other oxadiazole derivatives, such as:
- N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
These compounds share similar structural features but differ in the length and nature of the alkylthio group. The unique isopentylthio group in this compound may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(3-methylbutylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11(2)8-9-21-15-18-17-13(20-15)10-16-14(19)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOIHXVDYOUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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